二噻吩胺碘

描述

Dithiazanine iodide is a chemical compound that belongs to the group of polymethine dyes . It is used as a veterinary anthelmintic for dogs . It is a highly toxic chemical, with a lethal dose for humans of about 4–16 mg/kg by oral ingestion .

Molecular Structure Analysis

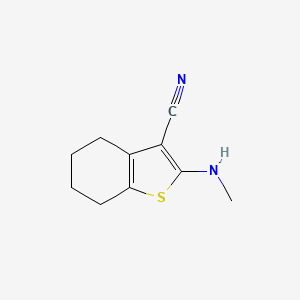

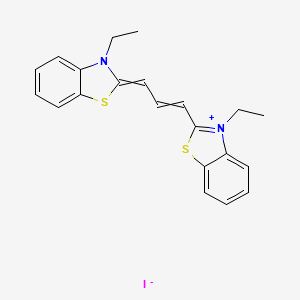

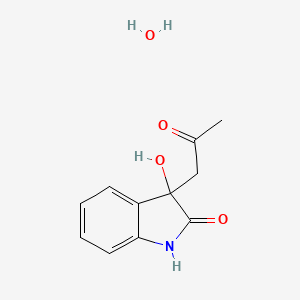

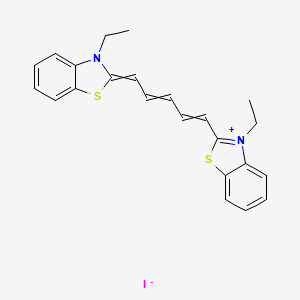

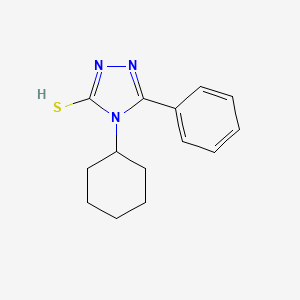

The molecular formula of Dithiazanine iodide is C23H23IN2S2 . The molecular weight is 518.48 g/mol . The structure includes two benzothiazole rings connected by a polymethine bridge .

Chemical Reactions Analysis

Dithiazanine iodide is an amine and organosulfide . Organosulfides are incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . Reactions with these materials generate heat and in many cases hydrogen gas . Many of these compounds may liberate hydrogen sulfide upon decomposition or reaction with an acid .

Physical And Chemical Properties Analysis

Dithiazanine iodide appears as green, needle-like crystals . It does not react rapidly with air or water . When heated to decomposition, it emits toxic fumes of iodine, sulfur oxides, and nitrogen oxides .

科学研究应用

Cancer Research

Dithiazanine Iodide has been used in cancer research, particularly in the study of pancreatic ductal adenocarcinoma (PDAC). It suppresses mitochondrial function to strongly inhibit PDAC growth both in-vitro and in-vivo, producing a marked increase in survival . The compound preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain .

Anthelmintic Treatment

Dithiazanine Iodide is a highly potent anthelmintic, introduced in 1959 for the treatment of strongyloid worms and whipworms . However, its use is severely limited due to its toxicity .

Treatment of Trichuriasis

Dithiazanine Iodide has been used to treat trichuriasis. In a study involving 164 patients, doses of 200 mg thrice daily for five days cured 97% of the patients .

Treatment of Ascariasis

The compound has also been used to treat ascariasis. In a study involving 42 persons, there was a 97% reduction in the egg-count of these patients, and 28 of them showed complete elimination of the infection .

Treatment of Strongyloidiasis

Strongyloidiasis was eliminated in 16 out of a group of 18 patients treated with Dithiazanine Iodide for 5 to 21 days .

Treatment of Enterobiasis

Enterobiasis was treated in 35 boys under conditions showing that 100 mg of Dithiazanine Iodide thrice daily for five days sufficed for cure in all cases .

Treatment of Hookworm Infection

Hookworm infection was found present in 39 of the preceding groups of patients being treated for other helminthiases; the treatment incidentally caused reductions of the hookworm egg counts .

作用机制

Target of Action

It is believed that this chemical interferes with cells’ absorption of glucose , which is essential to obtain energy through cell respiration .

Mode of Action

It is believed to interfere with the absorption of glucose in cells , disrupting energy production and leading to cell death .

Biochemical Pathways

It has been shown to suppress mitochondrial function , which could lead to a decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio .

Result of Action

Dithiazanine Iodide has been shown to strongly inhibit the growth of pancreatic ductal adenocarcinoma in-vitro and in-vivo, producing a marked increase in survival . This is believed to be due to its disruption of mitochondrial processes .

Action Environment

The action of Dithiazanine Iodide can be influenced by environmental factors. For example, it decomposes at 478.4 °F (248.0 °C) . Additionally, when heated to decomposition, it emits toxic fumes of iodine, sulfur oxides, and nitrogen oxides .

安全和危害

Dithiazanine iodide is highly toxic by mouth . It is poisonous if swallowed, or if dust is inhaled . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as causing skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

属性

IUPAC Name |

3-ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQDKWZEUULFPX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23IN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-[5-[3-ethyl-2(3H)-benzothiazolylidene]-1,3-pentadienyl]benzothiazolium iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

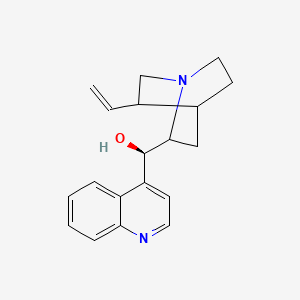

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B7759640.png)

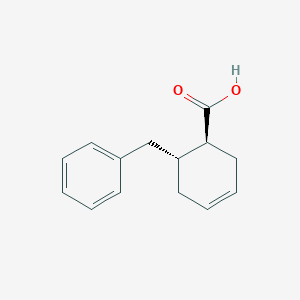

![Sodium;7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate](/img/structure/B7759672.png)

![2-hydroxy-5,7-dimethyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium chloride](/img/structure/B7759710.png)